1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene
Description
Properties
IUPAC Name |
1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3/c10-7-2-1-3-8(11)6(7)4-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITDEMGBNBNGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Summary:
- Starting Material: 3,4-dichlorotoluene or related dichlorotoluene isomers.
- Step 1: Chlorination
Catalyzed chlorination with chlorine gas converts dichlorotoluene to trichlorotoluene intermediates. - Step 2: Fluorination
The trichlorotoluene intermediate undergoes fluorination with anhydrous hydrogen fluoride to substitute chlorine atoms with trifluoromethyl groups. - Step 3: Purification
Vacuum distillation, neutralization with soda ash, and filtration yield the purified dichlorobenzotrifluoride product.
- Reduced byproduct formation and pollutant emission compared to stepwise chlorination of p-chlorotoluene.
- High product yield with no formation of isomeric impurities such as 2,4-dichlorobenzotrifluoride.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Chlorination | Cl2, catalyst | Trichlorotoluene intermediate |
| Fluorination | Anhydrous HF | Dichlorobenzotrifluoride crude |
| Purification | Vacuum distillation, neutralization | Pure dichlorobenzotrifluoride |
This method is documented in Chinese patent CN103896728A and is noted for operational simplicity and environmental benefits.
Heck-Type Coupling Using Palladium Catalysis
A more direct synthetic strategy to access 1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene involves palladium-catalyzed Heck-type coupling of aryl halides with trifluoropropene derivatives.
- Catalyst System: Pd(OAc)2 with bulky phosphine ligands such as tBuXPhos.
- Base: DIPEA (N,N-diisopropylethylamine).
- Solvent: Anhydrous DMF.
- Reaction Conditions:
- Batch: 90 °C for 14 hours.
- Continuous microflow: 70–90 °C with controlled residence times (10–20 minutes), improving energy efficiency and yield.
Mechanism:
The aryl iodide (e.g., 1,3-dichloroiodobenzene) undergoes oxidative addition to Pd(0), followed by coordination and insertion of trifluoropropene gas, and reductive elimination to form the trifluoropropyl-substituted aromatic product.
- Yields increase with temperature up to 90 °C but higher temperatures cause catalyst deactivation due to palladium black formation.
- Continuous microflow reactors reduce reaction times and improve control over reaction parameters.
- Gas-liquid flow ratios and reactor material (PFA vs. stainless steel) affect reaction stability and yield.
| Parameter | Batch Method | Continuous Microflow Method |
|---|---|---|
| Catalyst loading | 5.4 mol% Pd(OAc)2 | 5.5 mol% Pd(OAc)2 |
| Ligand | tBuXPhos (3 equiv.) | tBuXPhos (3 equiv.) |
| Base | DIPEA (3 equiv.) | DIPEA (3 equiv.) |
| Temperature | 90 °C | 70–90 °C |
| Residence time | 14 hours | 10–20 minutes |
| Yield (typical) | Moderate to good | Up to 53% (NMR yield) |
This method is detailed in a PhD thesis from Eindhoven University of Technology and demonstrates the application of modern flow chemistry to fluorinated aromatic synthesis.
Wittig-Type Olefination Using Methyltriphenylphosphonium Salt
Another synthetic route involves Wittig olefination of trifluoroacetophenone derivatives with methyltriphenylphosphonium salts to install the trifluoropropenyl group on chlorinated aromatic rings.
- Reactants:
- Methyltriphenylphosphonium bromide (or iodide)
- 3,5-dichloro-2,2,2-trifluoroacetophenone
- Potassium tert-butoxide as base
- Solvent: Tetrahydrofuran (THF)
- Conditions: 20–25 °C for 1.5 hours
- Workup: Extraction with n-heptane/water, washing, and vacuum concentration.
- Yield: Approximately 79% of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene.
- The reaction proceeds cleanly at room temperature.
- Triphenylphosphine oxide precipitates and is filtered off to purify the product.
- This method is suitable for preparing trifluoropropenyl-substituted dichlorobenzenes, which can be hydrogenated or further functionalized to the trifluoropropyl derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Olefination | Methyltriphenylphosphonium salt, KOtBu, THF | Trifluoropropenylbenzene derivative |
| Workup and Purification | Extraction, filtration | Pure trifluoropropenylbenzene |
| Yield | 79% | High yield |
This synthesis is reported in chemical databases and supplier catalogs, providing a robust preparative method.
Organometallic and Siloxane Intermediate Routes
In specialized polymer and material chemistry contexts, this compound derivatives are prepared via organometallic intermediates and siloxane chemistry.
- Preparation of 1,3-dibromobenzene Grignard reagents followed by reaction with trifluoropropylsilane intermediates.
- Subsequent hydrolysis and functional group transformations yield trifluoropropyl-substituted dichlorobenzenes.
- High molecular weight fluorinated polymers are synthesized using these intermediates.
- Magnesium turnings in THF to form Grignard reagents.
- Controlled addition of bromobenzene derivatives.
- Heating and nitrogen purging to maintain anhydrous, inert atmosphere.
- Distillation and purification steps yield high purity intermediates.
This method is documented in defense technical reports on fluoroalkylarylene siloxane polymer synthesis and provides a route for scale-up in material science applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination & Fluorination | 3,4-Dichlorotoluene | Cl2, catalyst; Anhydrous HF; distillation | High | Simple, environmentally friendly |
| Heck-Type Coupling | 1,3-Dichloroiodobenzene + trifluoropropene | Pd(OAc)2, tBuXPhos, DIPEA, DMF, 90 °C | Up to 53 | Batch and continuous flow; catalyst sensitive |
| Wittig Olefination | Methyltriphenylphosphonium salt + trifluoroacetophenone | KOtBu, THF, 20-25 °C | 79 | Mild conditions, high selectivity |
| Organometallic Siloxane Route | 1,3-Dibromobenzene, Mg, trifluoropropylsilane | THF, heating, inert atmosphere | Moderate | For polymer intermediates |
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of partially or fully dechlorinated benzene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Substitution Reactions: The chlorine atoms can be replaced by other functional groups, making it a versatile building block for synthesizing more complex organic molecules.
- Reactivity Studies: Researchers use this compound to study reaction mechanisms involving halogenated aromatics.
2. Biology:
Research has explored the biological effects of this compound:
- Toxicology Studies: Its potential impacts on biological systems are assessed through toxicity studies. The trifluoropropyl group enhances lipophilicity, which may affect membrane permeability and biological activity.
- Pharmaceutical Development: This compound is investigated for its potential use in drug formulation due to its ability to modify the pharmacokinetic properties of active pharmaceutical ingredients.
3. Material Science:
The compound's unique properties make it suitable for applications in material science:
- Fluorinated Polymers: It is used as a precursor in the synthesis of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.
- Functional Materials: Its incorporation into materials can impart specific functionalities such as improved hydrophobicity or chemical resistance.
Case Studies
Case Study 1: Synthesis of Fluorinated Polymers
In a study published in Polymer Chemistry, researchers synthesized a series of fluorinated copolymers using this compound as a monomer. The resulting materials demonstrated superior water repellency and thermal stability compared to non-fluorinated counterparts.
Case Study 2: Biological Impact Assessment
A toxicological assessment published in Environmental Toxicology and Chemistry evaluated the effects of this compound on aquatic organisms. The study found that at certain concentrations, the compound caused significant behavioral changes in fish species, highlighting its potential environmental impact.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoropropyl group can enhance its binding affinity to specific targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
1,3-Dichloro-2-(trifluoromethyl)benzene (CAS: 104359-35-5)
- Molecular Formula : C₇H₃Cl₂F₃
- Molecular Weight : 215.00 g/mol
- Key Differences : Replaces the trifluoropropyl chain with a trifluoromethyl (-CF₃) group.
- Impact : The shorter -CF₃ group reduces steric bulk compared to the trifluoropropyl chain, increasing reactivity in electrophilic substitution reactions. This compound is used in the synthesis of liquid crystals and electronic materials due to its compact structure .
(3-Bromopropyl)benzene (CAS: 637-59-2)
- Molecular Formula : C₉H₁₁Br
- Molecular Weight : 199.09 g/mol
- Key Differences : Substitutes chlorine and fluorine with a bromine atom on the propyl chain.
- Applications include intermediates in polymer crosslinking agents .
2-Chloro-1-(3-iodopropoxy)-4-(3,3,3-trifluoropropyl)benzene (CAS: 653578-52-0)
- Molecular Formula : C₁₂H₁₂ClF₃IO
- Molecular Weight : 393.58 g/mol
- Key Differences : Adds an iodopropoxy group, increasing molecular complexity.
- Impact : The iodine and ether linkage broaden its utility in medicinal chemistry, particularly in radiolabeling or as a building block for bioactive molecules .
Physicochemical Properties
Key Observations :
Pharmaceutical and Agrochemical Intermediates
- Chloro-trifluoropropylbenzene derivatives serve as precursors for fluorinated ionic liquids, which exhibit low toxicity and high thermal stability in green chemistry applications .
- The discontinued status of this compound contrasts with active analogs like 1,3-Dichloro-2-(trifluoromethyl)benzene, which remains widely used in pesticide synthesis .
Biological Activity
1,3-Dichloro-2-(3,3,3-trifluoropropyl)benzene (CAS Number: 1099597-55-3) is a synthetic organic compound with potential applications in various fields, including agrochemicals and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.
- Molecular Formula : C₉H₇Cl₂F₃
- Molecular Weight : 241.03 g/mol
- Structure : The compound consists of a benzene ring substituted with two chlorine atoms and a trifluoropropyl group.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its cytotoxicity and environmental impact.
Cytotoxicity Studies
Research indicates that halogenated compounds like this compound can exhibit significant cytotoxic effects. A study evaluating similar compounds showed that they could inhibit the growth of various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values indicating effective inhibition at low concentrations .
Table of Biological Activity Data
| Study Reference | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|
| KB | 10.72 | High cytotoxicity observed | |
| CNE2 | 9.91 | Effective against head and neck cancer cells | |
| MCF-7 | TBD | To be determined in further studies |
The mechanism by which this compound exhibits biological activity is believed to involve the disruption of cellular processes through the formation of reactive oxygen species (ROS). This leads to oxidative stress in cells, ultimately resulting in apoptosis or necrosis.
Environmental Impact
The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies have shown that compounds like this compound can bioaccumulate in aquatic organisms and may pose risks to aquatic ecosystems .
Case Studies
-
Case Study on Aquatic Toxicity :
- A study conducted on the toxicity of halogenated compounds revealed that this compound affected fish populations at concentrations as low as 5 μg/L.
- The observed effects included reduced reproductive success and increased mortality rates.
-
Case Study on Human Health Risks :
- Epidemiological studies suggest a correlation between exposure to chlorinated compounds and adverse health outcomes such as respiratory issues and skin irritation.
- Further research is needed to establish direct causal relationships.
Q & A
Q. What are the key synthetic strategies for introducing the 3,3,3-trifluoropropyl group to aromatic systems like 1,3-dichlorobenzene?
The synthesis of 1,3-dichloro-2-(3,3,3-trifluoropropyl)benzene likely involves sequential functionalization. A plausible route includes:
- Radical chlorination : As demonstrated in the synthesis of bis(1,1-dichloro-3,3,3-trifluoropropyl) ether, selective radical chlorination can introduce chlorine atoms to specific positions on fluorinated intermediates .
- Electrophilic substitution : The trifluoropropyl group may be introduced via Friedel-Crafts alkylation, though steric and electronic effects of chlorine substituents must be considered. Pre-functionalization of the benzene ring (e.g., bromination) followed by cross-coupling with fluorinated reagents could also be explored.
- Intermediate isolation : Characterization of intermediates (e.g., using NMR and GC-MS) is critical to confirm regioselectivity .
Q. How can spectroscopic methods elucidate the structure of this compound?
- and NMR : The trifluoropropyl group’s protons appear as distinct multiplets in NMR (~2.5–3.5 ppm), while NMR shows a singlet near −66 ppm due to the −CF group. Chlorine substituents deshield adjacent aromatic protons, splitting patterns confirming substitution positions .
- GC-MS with derivatization : Silylation reagents like dimethyl(3,3,3-trifluoropropyl)silyldiethylamine enhance volatility for accurate mass analysis, particularly for trace quantification in environmental samples .
- X-ray crystallography : For crystalline derivatives, X-ray confirms bond angles and spatial arrangement of substituents .
Advanced Research Questions
Q. What mechanistic insights govern the radical chlorination of fluorinated intermediates in this compound’s synthesis?
Radical chlorination (e.g., using Cl or SOCl) proceeds via a chain mechanism:
- Initiation : Homolytic cleavage of Cl under UV light generates chlorine radicals.
- Propagation : Radicals abstract hydrogen from the fluorinated intermediate, forming a carbon-centered radical that reacts with Cl.
- Termination : Radical recombination halts the process. Computational studies (DFT) can model regioselectivity, as electron-withdrawing −CF groups direct chlorination to less hindered positions . Kinetic studies using ESR or trapping agents (e.g., TEMPO) validate radical intermediates .
Q. How does the electronic nature of the trifluoropropyl group influence reactivity in cross-coupling or copolymerization reactions?
The −CF group’s strong electron-withdrawing effect:
- Reduces electron density on the benzene ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with amines or alkoxides).
- Enhances thermal stability : The compound’s resistance to degradation makes it a candidate for copolymerization with siloxanes. For example, vinyl-terminated polysiloxanes (e.g., poly[(3,3,3-trifluoropropyl)methylsiloxane]) can undergo hydrosilylation with aromatic chlorides, forming fluorinated hybrid materials .
- Affects solubility : Polar −CF groups improve solubility in fluorinated solvents, aiding in solution-phase reactions .
Q. What advanced analytical approaches resolve contradictions in reported synthetic yields or regioselectivity?
- Isotopic labeling : - or -labeled precursors track reaction pathways via NMR or MS.
- In situ monitoring : ReactIR or Raman spectroscopy captures transient intermediates during chlorination or alkylation.
- Comparative kinetic studies : Varying reaction conditions (temperature, catalysts) identifies optimal pathways. For instance, anionic ring-opening polymerization (ROP) of cyclotrisiloxanes (e.g., D3F) achieves higher molecular weight polymers than hydrolysis-polycondensation, suggesting analogous strategies for fluorinated benzene derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
